molecular formula C11H11ClN2O3 B1398511 (S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid CAS No. 167868-27-1

(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid

Cat. No. B1398511
M. Wt: 254.67 g/mol
InChI Key: QHXNBROGMFPGNU-VIFPVBQESA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Polymorphism and Crystal Structure

A study explored the polymorphism of anhydrous pyridine-2,6-dicarboxylic (dipicolinic) acid, highlighting the solid-state architectures and novel structures related to the 4-chloro analogue of this compound. This research emphasizes the importance of understanding the crystal structures and polymorphic forms of chemical compounds, which can have significant implications in various scientific fields such as material science and pharmaceuticals (Grossel et al., 2006).

Synthesis and Biological Activity Prediction

Another study presented a novel method for synthesizing 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems from 5-oxopyrrolidine-3-carboxylic acids. This synthesis pathway, confirmed by various spectroscopic methods, opens up new possibilities for the creation of complex molecular structures. Additionally, the biological activity of these compounds was predicted, showcasing the intersection of synthetic chemistry and computational biology (Kharchenko et al., 2008).

Pyrrolidine-4-carboxylic Acid Derivatives in Oligomer Synthesis

Research into the synthesis of a variety of 2,2-disubstituted pyrrolidine-4-carboxylic derivatives has been reported. These derivatives are equipped with diverse side chains and protecting groups suitable for oligomer synthesis. This study contributes significantly to the field of peptide and oligomer chemistry, especially concerning non-hydrogen bonded foldamers that may be useful in biomedical applications due to their bioavailability (Huck & Gellman, 2005).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

(2S)-1-(4-chloropyridine-2-carbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-7-3-4-13-8(6-7)10(15)14-5-1-2-9(14)11(16)17/h3-4,6,9H,1-2,5H2,(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXNBROGMFPGNU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=NC=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259362
Record name 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid

CAS RN

167868-27-1
Record name 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167868-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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